molecular formula C10H8ClNO2S B6163592 ethyl 6-chlorothieno[2,3-b]pyridine-2-carboxylate CAS No. 2092765-41-6

ethyl 6-chlorothieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B6163592
CAS No.: 2092765-41-6
M. Wt: 241.7
InChI Key:
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Description

Ethyl 6-chlorothieno[2,3-b]pyridine-2-carboxylate is a chemical compound with the molecular formula C10H8NO2SCl and a molecular weight of 241.69 g/mol . It is a member of the thienopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-chlorothieno[2,3-b]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloronicotinic acid with thiophene-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The resulting intermediate is then esterified with ethanol to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to maximize efficiency and minimize by-products .

Mechanism of Action

The mechanism of action of ethyl 6-chlorothieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 6-chlorothieno[2,3-b]pyridine-2-carboxylate involves the reaction of 2-aminothiophene with ethyl 2-chloro-3-oxobutanoate, followed by cyclization with 2-bromo-3-pyridinecarboxaldehyde and subsequent chlorination.", "Starting Materials": [ "2-aminothiophene", "ethyl 2-chloro-3-oxobutanoate", "2-bromo-3-pyridinecarboxaldehyde", "phosphorus pentachloride", "triethylamine", "diethyl ether", "methanol", "sodium bicarbonate", "water" ], "Reaction": [ "Step 1: 2-aminothiophene is reacted with ethyl 2-chloro-3-oxobutanoate in the presence of triethylamine and diethyl ether to form ethyl 2-(2-aminothieno[2,3-b]pyridin-6-yl)-3-oxobutanoate.", "Step 2: Ethyl 2-(2-aminothieno[2,3-b]pyridin-6-yl)-3-oxobutanoate is then cyclized with 2-bromo-3-pyridinecarboxaldehyde in methanol to form ethyl 6-bromo-thieno[2,3-b]pyridin-2-ylcarboxylate.", "Step 3: Ethyl 6-bromo-thieno[2,3-b]pyridin-2-ylcarboxylate is then chlorinated with phosphorus pentachloride in the presence of triethylamine and diethyl ether to form ethyl 6-chlorothieno[2,3-b]pyridine-2-carboxylate.", "Step 4: The final product is obtained by neutralizing the reaction mixture with sodium bicarbonate and extracting with diethyl ether." ] }

CAS No.

2092765-41-6

Molecular Formula

C10H8ClNO2S

Molecular Weight

241.7

Purity

95

Origin of Product

United States

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